2-(Pyridin-3-yl)oxan-4-amine
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Overview
Description
2-(Pyridin-3-yl)oxan-4-amine is a heterocyclic compound that features a pyridine ring fused to an oxane ring with an amine group at the fourth position
Mechanism of Action
Target of Action
Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .
Result of Action
Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .
Action Environment
The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)oxan-4-amine typically involves the formation of the oxane ring followed by the introduction of the pyridine moiety. One common method includes the reaction of pyridine derivatives with oxirane compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the ring-opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-(Pyridin-3-yl)oxan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)oxan-4-amine
- 2-(Pyridin-4-yl)oxan-4-amine
- 2-(Pyridin-3-yl)tetrahydro-2H-pyran-4-amine
Comparison: 2-(Pyridin-3-yl)oxan-4-amine is unique due to the position of the pyridine ring and the presence of the oxane ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the nitrogen atom in the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-pyridin-3-yloxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJMZAFZYHREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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